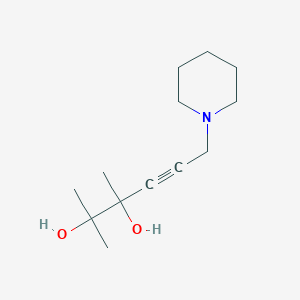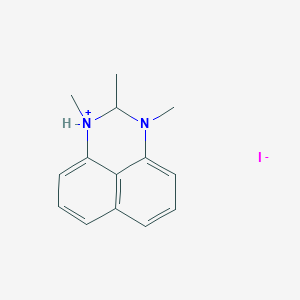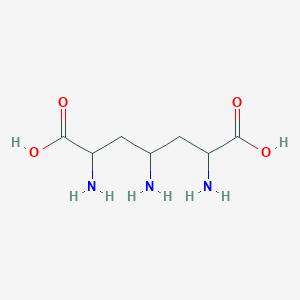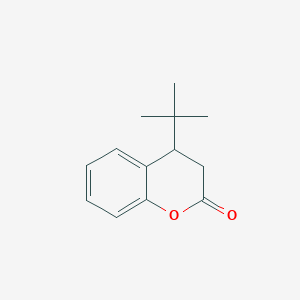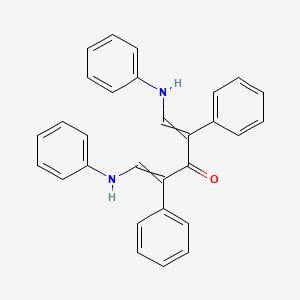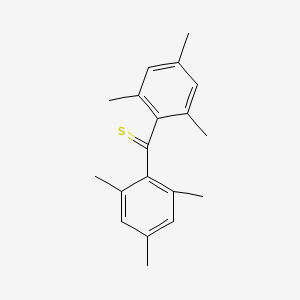![molecular formula C8H15NOSi B14664815 3-Pentenenitrile, 2-[(trimethylsilyl)oxy]- CAS No. 40326-20-3](/img/structure/B14664815.png)
3-Pentenenitrile, 2-[(trimethylsilyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pentenenitrile, 2-[(trimethylsilyl)oxy]- is an organic compound with the molecular formula C8H15NOSi. It is characterized by the presence of a nitrile group (−C≡N) and a trimethylsilyl group (−Si(CH3)3) attached to a pentene backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentenenitrile, 2-[(trimethylsilyl)oxy]- typically involves the reaction of 3-pentenenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .
Industrial Production Methods
While specific industrial production methods for 3-Pentenenitrile, 2-[(trimethylsilyl)oxy]- are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Pentenenitrile, 2-[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Pentenenitrile, 2-[(trimethylsilyl)oxy]- finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Pentenenitrile, 2-[(trimethylsilyl)oxy]- involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the trimethylsilyl group can stabilize reactive intermediates. These interactions facilitate the compound’s reactivity and its ability to form diverse products .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pentenenitrile: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
2-[(Trimethylsilyl)oxy]-3-butenenitrile: Similar structure but with a different alkene backbone.
3-Butenenitrile, 2-[(trimethylsilyl)oxy]-: Another related compound with a shorter carbon chain.
Uniqueness
3-Pentenenitrile, 2-[(trimethylsilyl)oxy]- is unique due to the presence of both the nitrile and trimethylsilyl groups, which confer distinct reactivity and stability. This combination makes it a valuable compound for various synthetic and research applications .
Propriétés
Numéro CAS |
40326-20-3 |
|---|---|
Formule moléculaire |
C8H15NOSi |
Poids moléculaire |
169.30 g/mol |
Nom IUPAC |
2-trimethylsilyloxypent-3-enenitrile |
InChI |
InChI=1S/C8H15NOSi/c1-5-6-8(7-9)10-11(2,3)4/h5-6,8H,1-4H3 |
Clé InChI |
WWNMTKNCFACRKM-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(C#N)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


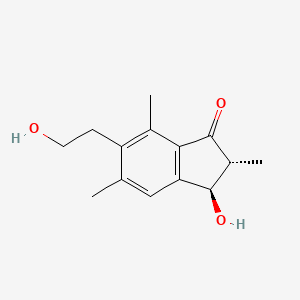
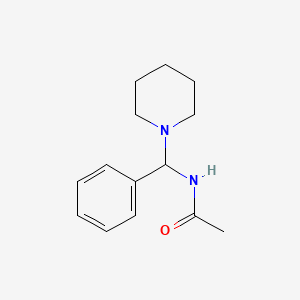
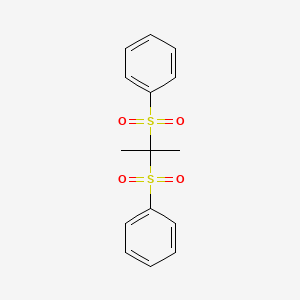
![2,5-Dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid](/img/structure/B14664769.png)
